2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile
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Overview
Description
2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile is a chemical compound with the molecular formula C14H11N3S . It has a molecular weight of 253.32 .
Synthesis Analysis
The synthesis of 2,4-diarylated pyrimidines, which are pharmaceutically relevant, has been enabled by Ni-catalyzed Suzuki−Miyaura cross-coupling reactions . This method allows the facile synthesis of 2,4-disubstituted pyrimidines under mild conditions and shows a remarkable substrate scope .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H11N3S .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.3±0.1 g/cm3 and a boiling point of 445.0±24.0 °C at 760 mmHg . The flash point is 222.9±22.9 °C .Scientific Research Applications
Synthesis of Novel Compounds
Research has delved into the synthesis of new thieno[2,3-b]pyridines, pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, and compounds incorporating a 5-Bromobenzofuran-2-yl moiety from related starting materials. These compounds are characterized using elemental analysis, spectral data, and, where possible, alternative synthesis methods, indicating a broad interest in the derivatization and functional application of similar chemical structures in medicinal and materials chemistry (Abdelriheem, Ahmad, & Abdelhamid, 2015).
Antioxidant Activity
The antioxidant properties of new heterocycles incorporating the pyrazolo-[3,4-D]Pyrimidin-4-One moiety, synthesized from key intermediates similar to "2-((4-Styryl-2-pyrimidinyl)sulfanyl)acetonitrile," have been evaluated. Some of these compounds showed antioxidant activity nearly equivalent to ascorbic acid, suggesting their potential utility in pharmacological contexts (El‐Mekabaty, 2015).
Electrochemical Copolymerization
Studies on the electrochemical copolymerization of aniline and anilinesulfonic acids in acetonitrile solution have investigated the impact of sulfanyl compounds on the properties of polyaniline (PANI). This research contributes to understanding how modifications with sulfanyl groups can influence the electrical and solubility properties of conducting polymers, relevant for electronic and sensor applications (Şahin, Pekmez, & Yildiz, 2002).
Spectroscopic Analysis and Potential Chemotherapeutic Application
The spectroscopic investigation and molecular docking study of a compound structurally related to "this compound" have been conducted to evaluate its potential as a chemotherapeutic agent. This work highlights the importance of detailed molecular analysis in identifying new drug candidates (Alzoman et al., 2015).
Acid-Sensitive Platinum Complexes
Research into Pt(II) complexes with ligands similar in structure to "this compound" has revealed their potential as acid-sensitive sensors. These complexes exhibit changes in their photophysical properties in response to acid concentration, demonstrating their utility in detecting environmental changes (Zhang, Zhang, Li, & Sun, 2009).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Related compounds have been shown to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Compounds with similar structures have been found to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway .
Pharmacokinetics
Related compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Related compounds have been found to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Action Environment
It is known that environmental factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Properties
IUPAC Name |
2-[4-[(E)-2-phenylethenyl]pyrimidin-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3S/c15-9-11-18-14-16-10-8-13(17-14)7-6-12-4-2-1-3-5-12/h1-8,10H,11H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLMOHICHVYEPF-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NC=C2)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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